An In-depth Technical Guide to the Chemical Properties of Memantine Hydrochloride for Research
An In-depth Technical Guide to the Chemical Properties of Memantine Hydrochloride for Research
This guide provides a comprehensive technical overview of the chemical properties of memantine hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the core physicochemical characteristics, mechanism of action, and analytical methodologies pertinent to the research and development of this compound.
Introduction: The Therapeutic Rationale of Memantine
Memantine hydrochloride is the hydrochloride salt of memantine, an adamantane derivative that functions as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is primarily indicated for the treatment of moderate to severe dementia of the Alzheimer's type.[3] The therapeutic hypothesis underpinning its use is the "glutamate excitotoxicity" theory, which posits that persistent, low-level activation of central nervous system NMDA receptors by the excitatory amino acid glutamate contributes to the symptomatology of Alzheimer's disease.[3] Memantine's unique mechanism of action, which differentiates it from acetylcholinesterase inhibitors, involves modulating glutamatergic neurotransmission to mitigate neuronal excitotoxicity without disrupting normal synaptic function.[4][5]
Molecular Structure and Physicochemical Properties
Memantine hydrochloride is chemically designated as 1-amino-3,5-dimethyladamantane hydrochloride.[1][3] Its rigid, tricyclic amine structure is a key determinant of its pharmacological activity.
Table 1: Physicochemical Properties of Memantine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁N·HCl | [3][6] |
| Molecular Weight | 215.76 g/mol | [2][3][7] |
| Appearance | White to off-white fine powder | [1][5] |
| Melting Point | 290-295 °C (hydrochloride salt) | [5] |
| pKa | 10.27 - 10.42 | [5][6] |
| LogP (Octanol/Water) | 3.28 | [5][6] |
| Solubility | Highly soluble in water. Soluble in ethanol and DMSO.[5][7] Solubility in aqueous media is pH-dependent, with high solubility across the physiological pH range.[8] For instance, at 37°C, solubilities are 31.2 mg/mL at pH 1.2, 36.7 mg/mL at pH 4.5, and 38.6 mg/mL at pH 6.99.[8] | [5][7][8] |
| Polymorphism | While crystallization methods are documented, there is no known prior art disclosure of polymorphism in memantine hydrochloride.[9] | [9] |
Mechanism of Action: A Modulator of Glutamatergic Neurotransmission
The primary pharmacological action of memantine is its uncompetitive antagonism of the NMDA receptor, a glutamate-gated ion channel.[3][10] In pathological states such as Alzheimer's disease, excessive glutamate release leads to a persistent influx of Ca²⁺ ions through the NMDA receptor channel, triggering a cascade of neurotoxic events and contributing to neuronal degeneration.[2]
Memantine exhibits a preference for binding within the NMDA receptor's cation channel, thereby blocking the channel in a use- and voltage-dependent manner.[7][11] This means it more readily enters and blocks the channel when it is open, a state induced by the presence of glutamate. Its low affinity and rapid off-rate kinetics are crucial to its therapeutic profile. These characteristics allow memantine to leave the channel once the pathological, excessive glutamate stimulation subsides, permitting normal, physiological synaptic transmission to occur. This is a key distinction from high-affinity NMDA receptor antagonists, which can induce significant side effects by blocking normal neurotransmission.[12]
Memantine has also been shown to have antagonistic effects at the 5-HT₃ receptor with a potency similar to that for the NMDA receptor, and it can also block nicotinic acetylcholine receptors, albeit with lower potency.[2][3][12]
Signaling Pathway of Memantine's Action
Caption: Mechanism of Memantine at the NMDA Receptor.
Pharmacokinetics and Metabolism
Memantine is well-absorbed after oral administration, with peak plasma concentrations reached in 3 to 8 hours.[13][14] Its pharmacokinetics are linear over the therapeutic dose range, and food does not affect its absorption.[3][13] The volume of distribution is relatively high (9-11 L/kg), and it has low plasma protein binding (approximately 45%).[3][12]
A significant advantage of memantine in a clinical setting is its minimal metabolism. It is not extensively metabolized by the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions.[3][12] The majority of the drug (approximately 48-82%) is excreted unchanged in the urine.[5][12][14] The three main metabolites—the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine—show minimal NMDA receptor antagonist activity.[3][5][14] The terminal elimination half-life is long, ranging from 60 to 80 hours.[12][13][14]
Stability Profile
Memantine hydrochloride is stable under recommended storage conditions.[5] Forced degradation studies have been conducted to understand its stability under various stress conditions. It has been found to be relatively stable under acidic, basic, thermal, photolytic, and humidity stress.[15] However, significant degradation has been observed under oxidative conditions, such as exposure to hydrogen peroxide.[15]
Analytical Methodologies
The quantification of memantine hydrochloride in various matrices requires robust analytical methods. Due to its lack of a chromophore, direct UV-Vis spectrophotometry is challenging, though some methods have been developed for detection at low wavelengths (e.g., 190 nm).[16] More commonly, derivatization techniques are employed, or more sensitive detection methods are used.
Commonly employed analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after pre-column derivatization.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) [15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [15]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method for the quantification of memantine hydrochloride in dosage forms, based on pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB).
Rationale: Memantine lacks a native chromophore suitable for high-wavelength UV detection. Derivatization with FDNB introduces a dinitrophenyl group, creating a derivative that can be sensitively detected at 360 nm, away from potential interferences from excipients.
Methodology:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve memantine hydrochloride in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For dosage forms, crush tablets and dissolve a portion of the powder equivalent to a known amount of memantine hydrochloride in the same solvent.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of FDNB in a suitable solvent (e.g., acetonitrile).
-
Add a borate buffer to maintain an alkaline pH, which is necessary for the reaction between the primary amine of memantine and FDNB.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
After cooling, neutralize the solution with an acidic solution (e.g., phosphoric acid) to stop the reaction.
-
-
Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Nova-Pak C18).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5; 0.05 M) in a suitable ratio (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies (for method validation):
-
Acid Degradation: Treat the drug substance with 0.1 M HCl and heat.[16]
-
Base Degradation: Treat with 0.1 M NaOH and heat.[16]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3% or 10%).[15][16]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[15][16]
-
Photolytic Degradation: Expose the drug solution to UV light.[15]
-
Self-Validating System: The specificity of this method is demonstrated through forced degradation studies. The chromatograms of the stressed samples should show a well-resolved peak for the memantine derivative, separate from any peaks of degradation products or excipients, thus proving its stability-indicating nature.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Memantine HCl.
Conclusion
Memantine hydrochloride possesses a unique chemical structure and a well-defined mechanism of action that underpins its therapeutic use in Alzheimer's disease. Its favorable physicochemical and pharmacokinetic properties, including high solubility, minimal metabolism, and a long half-life, contribute to its clinical efficacy and safety profile. The analytical methodologies outlined in this guide provide a framework for the accurate and reliable quantification of memantine hydrochloride, which is essential for quality control, stability testing, and further research in drug development. A thorough understanding of these chemical properties is paramount for any scientist working with this important therapeutic agent.
References
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Dr. Reddy's Laboratories. Memantine Hydrochloride API Manufacturer and Supplier | CAS 41100-52-1. [Link]
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Patsnap Synapse. What is the mechanism of Memantine hydrochloride?. [Link]
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Kishi, T., et al. (2019). Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies. Clinical Therapeutics, 41(8), 1534-1542. [Link]
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Lipton, S. A. (2004). Mechanism of action of memantine. Current Alzheimer Research, 1(2), 155-165. [Link]
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Jouyban, A., et al. (2011). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Journal of the Mexican Chemical Society, 55(3), 148-152. [Link]
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Sravani, G., et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN Journal of Chemistry, 14(4), 2568-2575. [Link]
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Sravanthi, M., et al. (2018). Formulation Development and In vitro Evaluation of Memantine Hydrochloride Fast Dissolving Oral Films employing different grades of Hydroxy Propyl Methyl Cellulose. Research Journal of Pharmacy and Technology, 11(10), 4381-4387. [Link]
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